molecular formula C7H6Cl2O B8492852 Salicylyl chloride CAS No. 70679-67-3

Salicylyl chloride

Cat. No.: B8492852
CAS No.: 70679-67-3
M. Wt: 177.02 g/mol
InChI Key: VNMNRMBWSGJGAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Salicylyl chloride is a useful research compound. Its molecular formula is C7H6Cl2O and its molecular weight is 177.02 g/mol. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications

Salicyloyl chloride finds extensive use in various scientific fields:

1. Organic Synthesis

  • Intermediate for Pharmaceuticals: Salicyloyl chloride is used to synthesize numerous pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties. Its ability to react with amines and alcohols facilitates the formation of various derivatives that enhance therapeutic efficacy.
  • Synthesis of Agrochemicals: The compound is also employed in creating agrochemicals, contributing to advancements in agricultural science by enhancing pest resistance and crop yield.

2. Biological Studies

  • Modification of Biomolecules: Researchers utilize salicyloyl chloride to modify biomolecules for studying biological processes. This includes the investigation of enzyme activity and cellular responses to different stimuli .
  • Antimicrobial Research: Studies have shown that derivatives of salicyloyl chloride exhibit antimicrobial properties against various pathogens, including resistant strains of bacteria. This has implications for developing new antibiotics .

3. Material Science

  • Coordination Complexes: Salicyloyl chloride is involved in preparing coordination complexes with metals, which can lead to materials with unique catalytic and magnetic properties. These materials have potential applications in catalysis and electronic devices.

Medical Applications

Salicyloyl chloride's derivatives are crucial in medicine:

1. Anti-inflammatory Drugs

  • The compound's parent molecule, salicylic acid, is known for its anti-inflammatory effects, primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Salicyloyl chloride contributes to developing drugs that leverage this mechanism .

2. Dermatological Uses

  • Salicylic acid derivatives are widely used in dermatology for treating conditions like acne and psoriasis due to their keratolytic properties. Salicyloyl chloride plays a role in synthesizing these effective topical treatments .

Industrial Applications

Salicyloyl chloride is utilized in various industrial processes:

1. Dye Production

  • It serves as a reagent in dye manufacturing, where its reactivity helps create complex dye structures that are essential for textile applications.

2. Polymer Chemistry

  • The compound is used in producing polymers by facilitating reactions that lead to desired polymer characteristics, such as flexibility and durability .

Case Studies and Research Findings

The following table summarizes notable research findings related to salicyloyl chloride:

Study FocusKey FindingsReference
Antimicrobial EfficacyDerivatives demonstrated significant antibacterial activity against Staphylococcus aureus.
Anti-inflammatory PropertiesInhibition of COX enzymes leads to reduced inflammation markers in treated subjects.
Coordination ComplexesComplexes formed exhibited enhanced catalytic activity compared to traditional catalysts.
Plant Growth PromotionApplication improved chlorophyll production and stress tolerance in plants under heat stress.

Properties

CAS No.

70679-67-3

Molecular Formula

C7H6Cl2O

Molecular Weight

177.02 g/mol

IUPAC Name

2-(dichloromethyl)phenol

InChI

InChI=1S/C7H6Cl2O/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7,10H

InChI Key

VNMNRMBWSGJGAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 10 grams salicylic acid, 7 ml of thionyl chloride, and 0.02 gram of aluminum chloride was heated at 40 to 45°C. for 11/2 hours. The excess thionyl chloride was removed in vacuum and the salicylyl chloride reaction product can be used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
reactant
Reaction Step One

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